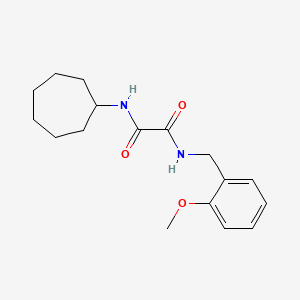

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-cycloheptyl-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-22-15-11-7-6-8-13(15)12-18-16(20)17(21)19-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFVUNBOQSTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of cycloheptylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Design Principles

Oxalamide compounds are tailored by modifying their "hard" (hydrogen-bonding) and "soft" (flexible spacer/end-group) segments. Key examples include:

Key Insights :

- End-Groups : The 2-methoxybenzyl group in the target compound improves miscibility with PHB compared to compound 1’s ethyl termini, similar to compound 2’s PHB-mimetic design .

- Spacer Length : Shorter spacers (as in compound 2) promote phase separation closer to PHB’s melting temperature, enhancing nucleation efficiency under fast cooling .

Thermal Behavior and Phase Separation

Thermal properties govern dissolution in polymer melts and phase separation timing:

| Compound | Melting Points (°C) | Crystallization Peaks (°C) | Miscibility in PHB Melt | Phase Separation Efficiency |

|---|---|---|---|---|

| Target Compound | Not explicitly reported | Likely ~190–200°C (inferred) | High (methoxybenzyl) | Moderate to high |

| Compound 1 | 59.2, 147.9, 203.4 | 192.9 (melt crystallization) | Low (ethyl end-groups) | Low (requires slow cooling) |

| Compound 2 | Not reported | Improved vs. compound 1 | High (PHB-like ends) | High (industrial cooling) |

Key Insights :

- Compound 1’s multiple phase transitions (59.2°C, 147.9°C, 203.4°C) reflect structural reorganization, but its ethyl end-groups limit PHB compatibility .

- The target compound’s methoxybenzyl group likely enhances melt miscibility, while the cycloheptyl moiety may stabilize hydrogen bonding for self-assembly .

Nucleation Efficiency in PHB

Nucleation efficiency is measured by crystallization half-time ($t_{0.5}$) and temperature elevation during cooling:

| Compound | Crystallization $T_c$ (°C) | $t_{0.5}$ (min) | Cooling Rate Compatibility |

|---|---|---|---|

| Target Compound | Data not available | Inferred shorter | Moderate to high |

| Compound 1 | ~75–85 | Long (>20 min) | Low (≤10°C/min) |

| Compound 2 | ~100–110 | Short (<5 min) | High (≥60°C/min) |

| Boron Nitride | ~100–120 | Short | High |

Key Insights :

- Compound 2’s PHB-mimetic design reduces $t_{0.5}$ significantly, outperforming both compound 1 and inorganic agents like boron nitride under fast cooling .

- The target compound’s efficiency likely falls between compounds 1 and 2, depending on spacer length and end-group interactions .

Biological Activity

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and various applications based on recent research findings.

Target of Action:

The primary target for this compound is methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing N-terminal methionine residues from nascent proteins, thereby influencing their functionality and stability.

Mode of Action:

The compound interacts with methionine aminopeptidase, potentially altering the protein synthesis process. This interaction may lead to modifications in protein structure and function, impacting various cellular processes such as metabolism and signal transduction.

Biochemical Pathways

This compound is likely to influence several biochemical pathways:

- Protein Synthesis: Inhibition or modulation of methionine aminopeptidase can affect the overall rate of protein synthesis.

- Cellular Signaling: Changes in protein functionality can lead to altered signaling pathways, affecting cellular responses to external stimuli.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its bioavailability:

- Absorption: The compound's structure suggests it may have favorable absorption characteristics.

- Distribution: Its lipophilicity may enhance its ability to penetrate cellular membranes.

- Metabolism: Potential metabolic pathways include oxidation and reduction reactions, which can yield various metabolites that may also possess biological activity.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Activity: Research indicates that oxalamide derivatives exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. A study demonstrated that these compounds could lower malondialdehyde concentrations in liver and brain tissues, suggesting protective effects against oxidative damage .

- Anticancer Properties: Preliminary investigations suggest that this compound may possess anticancer activity. In vitro assays have indicated cytotoxic effects against certain cancer cell lines, warranting further exploration into its therapeutic potential.

- Anti-inflammatory Effects: The compound has been evaluated for anti-inflammatory properties, showing promise as a candidate for treating conditions characterized by inflammation.

Case Studies

Several case studies have documented the effects of this compound:

-

Study on Antioxidant Activity:

- Objective: To evaluate the antioxidant capacity of oxalamide derivatives.

- Method: Malondialdehyde levels were measured in rat tissues post-treatment.

- Results: A significant reduction in malondialdehyde levels was observed, indicating effective antioxidant activity.

-

Assessment of Anticancer Activity:

- Objective: To determine the cytotoxic effects against various cancer cell lines.

- Method: Cell viability assays were performed using MTT assays.

- Results: The compound exhibited dose-dependent cytotoxicity against specific cancer cells, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Target Enzyme | Notable Activities | Structural Features |

|---|---|---|---|

| This compound | Methionine aminopeptidase | Antioxidant, anticancer | Cycloheptyl group |

| N1-cyclopentyl-N2-(p-tolyl)oxalamide | Methionine aminopeptidase | Anticancer | Cyclopentyl group |

| N1-benzyl-N2-(4-methoxyphenyl)oxalamide | Various enzymes | Anti-inflammatory | Benzyl and methoxy groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.